molecular formula C25H26ClNO6S B2693184 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate CAS No. 1396965-57-3

2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate

Cat. No.: B2693184
CAS No.: 1396965-57-3
M. Wt: 503.99
InChI Key: SOCRYXHPCZWADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate is a complex organic compound It features a chromen ring system fused with a cyclohexane ring, a chloro substituent, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-methylbenzenesulfonamido)pentanoate typically involves multiple steps:

    Formation of the chromen ring system: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the sulfonamide group: This step involves the reaction of the chromen derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the ester linkage: The final step involves esterification of the sulfonamide derivative with 2-pentanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring system, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology

    Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This makes the compound a candidate for drug development.

    Fluorescent Probes: The chromen ring system can exhibit fluorescence, making the compound useful in biological imaging.

Medicine

    Anticancer Agents: The compound’s ability to interact with biological targets suggests potential as an anticancer agent.

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, which can be harnessed in drug development.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals.

    Agrochemicals: It can be used in the development of new agrochemicals for crop protection.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

    Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their function.

    DNA Intercalation: The planar structure of the chromen ring system allows it to intercalate into DNA, disrupting its function.

    Reactive Oxygen Species Generation: The compound can generate reactive oxygen species, leading to oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl acetate: Similar structure but lacks the sulfonamide group.

    2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl 2-(4-chlorobenzenesulfonamido)pentanoate: Similar structure but with a different substituent on the sulfonamide group.

Uniqueness

    Sulfonamide Group: The presence of the 4-methylbenzenesulfonamido group imparts unique biological activity, distinguishing it from other similar compounds.

    Structural Complexity: The combination of the chromen ring system, chloro substituent, and sulfonamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClNO6S/c1-3-6-21(27-34(30,31)16-11-9-15(2)10-12-16)25(29)33-23-14-22-19(13-20(23)26)17-7-4-5-8-18(17)24(28)32-22/h9-14,21,27H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCRYXHPCZWADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.